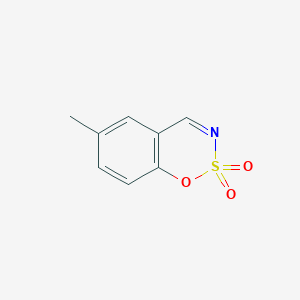

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide is a chemical compound with the molecular formula C8H7NO3S . It is used for research purposes .

Synthesis Analysis

This compound can be synthesized from 2-hydroxy-4-methylbenzaldehyde and sulfamoyl chloride . The reaction mixture is stirred for 48 hours to obtain the compound as a white solid . Other synthesis methods involve the use of sulfamyl chloride in N,N-dimethyl acetamide at various temperatures and durations .Molecular Structure Analysis

The molecular structure of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . These compounds were investigated for the inhibition of four human carbonic anhydrase isoforms .Aplicaciones Científicas De Investigación

- Application : 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides have been investigated as inhibitors of human CA isoforms. Notably, they target transmembrane, tumor-associated CA IX and XII, which are relevant in cancer research .

- Application : Researchers have used 1,2,3-benzoxathiazine derivatives as intermediates in the synthesis of other compounds. For instance, they can be transformed into imino sulfonates via specific reactions .

Carbonic Anhydrase Inhibition

Synthetic Chemistry

Safety and Hazards

Direcciones Futuras

The future directions for the study of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide could involve further investigation into its inhibitory effects on human carbonic anhydrase isoforms . Additionally, more research could be conducted to explore its synthesis methods and physical and chemical properties .

Propiedades

IUPAC Name |

6-methyl-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-6-2-3-8-7(4-6)5-9-13(10,11)12-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLIZWFWZAIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OS(=O)(=O)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)

![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)